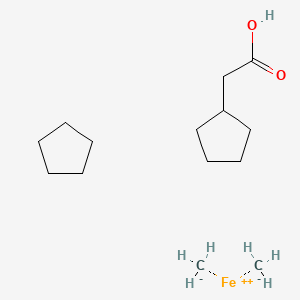
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) is a complex compound that combines the properties of carbanides, cyclopentane, 2-cyclopentylacetic acid, and iron(2+)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) involves multiple steps. One common method is the reaction of cyclopentanemethanol with diethyl malonate in the presence of sodium ethoxide to form diethyl cyclopentylmalonate. This intermediate is then hydrolyzed and decarboxylated to yield 2-cyclopentylacetic acid . The carbanide and iron(2+) components are introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbanide and cyclopentane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and as a ligand for metal ions.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) involves its interaction with molecular targets such as enzymes and metal ions. The iron(2+) component can participate in redox reactions, while the carbanide and cyclopentylacetic acid moieties can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylacetic acid: A simpler analog that lacks the carbanide and iron(2+) components.
Cyclopentane: A hydrocarbon that forms the core structure of the compound.
Iron(2+) complexes: Various iron(2+) complexes with different ligands.
Uniqueness
Carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) is unique due to its combination of carbanide, cyclopentane, 2-cyclopentylacetic acid, and iron(2+). This combination imparts distinct chemical and biological properties that are not observed in the individual components or simpler analogs .
Propiedades
Fórmula molecular |
C14H28FeO2 |
|---|---|
Peso molecular |
284.22 g/mol |
Nombre IUPAC |
carbanide;cyclopentane;2-cyclopentylacetic acid;iron(2+) |
InChI |
InChI=1S/C7H12O2.C5H10.2CH3.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;;;/h6H,1-5H2,(H,8,9);1-5H2;2*1H3;/q;;2*-1;+2 |
Clave InChI |
SCAUYTGFLZCDEV-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)CC(=O)O.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


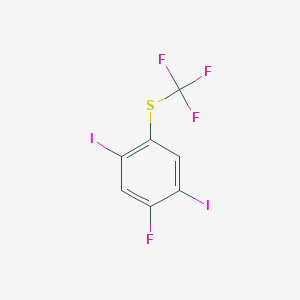

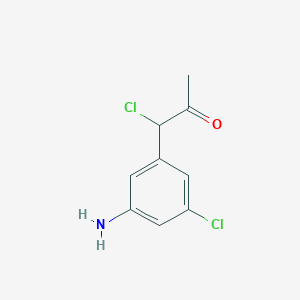
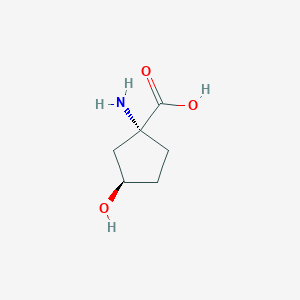

![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)

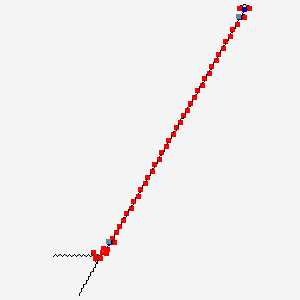
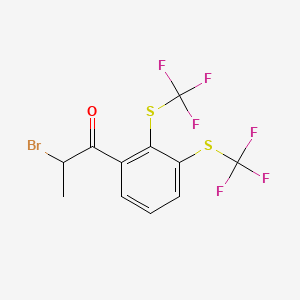



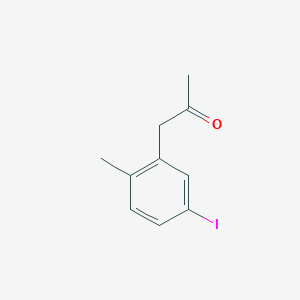
![[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
